molecular formula C12H18NO3P B5755710 [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid

[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid

Cat. No.: B5755710
M. Wt: 255.25 g/mol
InChI Key: XTOZPXXQIDSCRA-UHFFFAOYSA-N
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Description

[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid is an organic compound with the molecular formula C₁₂H₁₈NO₃P It is characterized by the presence of an acetyl group, a methylamino group, a phenylethyl group, and a phosphinic acid moiety

Properties

IUPAC Name

[acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-11(14)13(2)10-17(15,16)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOZPXXQIDSCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CP(=O)(CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Acetyl(methyl)amino Intermediate: This step involves the reaction of acetyl chloride with methylamine to form N-acetylmethylamine.

    Introduction of the Phenylethyl Group: The next step involves the reaction of N-acetylmethylamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound.

    Formation of the Phosphinic Acid Moiety: The final step involves the reaction of the intermediate compound with phosphinic acid under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Halogens, nucleophiles; typically carried out in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may yield phosphine derivatives.

Scientific Research Applications

[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphonic acid: Similar structure but with a phosphonic acid moiety instead of a phosphinic acid moiety.

    [Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphine oxide: Similar structure but with a phosphine oxide moiety instead of a phosphinic acid moiety.

Uniqueness

[Acetyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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